molecular formula C24H35ClO9 B1669813 Dapagliflozin-Propanediol CAS No. 960404-48-2

Dapagliflozin-Propanediol

Katalognummer: B1669813
CAS-Nummer: 960404-48-2
Molekulargewicht: 503.0 g/mol
InChI-Schlüssel: GOADIQFWSVMMRJ-UPGAGZFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Dapagliflozin propanediol primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein almost exclusively expressed on proximal renal tubule . It is responsible for the majority of the reabsorption of filtered glucose from the renal tubules .

Mode of Action

Dapagliflozin propanediol acts as an inhibitor of SGLT2 . By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Dapagliflozin also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

Dapagliflozin influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . By inhibiting glucose reabsorption in the kidneys, dapagliflozin promotes glucuresis, leading to a decrease in blood glucose levels .

Pharmacokinetics

Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . The drug undergoes metabolism predominantly in the liver and kidneys to form the major metabolite, dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .

Result of Action

The primary result of dapagliflozin’s action is an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors .

Action Environment

The action of dapagliflozin is influenced by the patient’s renal function, with plasma exposure increasing with decreasing kidney function . Environmental risk assessment data suggests that the use of dapagliflozin presents an insignificant risk to the environment . Dapagliflozin is water soluble and is hydrolytically stable in the aquatic environment .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Dapagliflozin propanediol in lab experiments is its ability to specifically target SGLT2, which is a key player in glucose metabolism. However, one limitation is that SGLT2 inhibitors have been associated with an increased risk of genitourinary infections and lower limb amputations in clinical trials, which should be taken into consideration when using Dapagliflozin propanediol in lab experiments.

Zukünftige Richtungen

Future research on Dapagliflozin propanediol should focus on fully understanding its mechanism of action, including its effects on glucose metabolism and its impact on other metabolic pathways. Additionally, research on the use of Dapagliflozin propanediol in combination with other diabetes treatments should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Dapagliflozin propanediol for the treatment of other metabolic disorders such as obesity and metabolic syndrome should be further explored.

In conclusion, Dapagliflozin propanediol is a compound that belongs to a class of drugs known as SGLT2 inhibitors, which are used for the treatment of type 2 diabetes. Its ability to inhibit the SGLT2 enzyme and decrease blood glucose levels make it a promising treatment for diabetes. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other diabetes treatments. Additionally, research on its potential use for the treatment of other metabolic disorders should also be conducted.

Wissenschaftliche Forschungsanwendungen

Dapagliflozin-Propylenglykol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Synthese und Charakterisierung von SGLT2-Hemmern zu untersuchen . In Biologie und Medizin wird es hauptsächlich verwendet, um seine Auswirkungen auf den Glukosestoffwechsel und seine potenziellen Vorteile für Patienten mit Typ-2-Diabetes mellitus zu untersuchen . Darüber hinaus wurde es auf seine kardioprotektiven und renoprotektiven Eigenschaften untersucht, was es zu einer wertvollen Verbindung für die Forschung im Bereich der Herz-Kreislauf- und Nierenerkrankungen macht . In der pharmazeutischen Industrie wird Dapagliflozin-Propylenglykol verwendet, um Formulierungen für die orale Verabreichung zu entwickeln, wie z. B. feste Lipid-Nanopartikel, um die Bioverfügbarkeit und die therapeutische Wirksamkeit des Arzneimittels zu verbessern .

Wirkmechanismus

Dapagliflozin-Propylenglykol entfaltet seine Wirkung durch Hemmung des Natrium-Glucose-Cotransporters 2 (SGLT2) in den proximalen Nierentubuli . Diese Hemmung reduziert die Reabsorption des gefilterten Glukose aus dem Tubuluslumen, was zu einer erhöhten Glukose-Ausscheidung im Urin (Glucurie) führt . Durch die Senkung des Glukosespiegels unabhängig von der Insulinwirkung hilft Dapagliflozin, die Blutzuckerkontrolle bei Patienten mit Typ-2-Diabetes mellitus zu verbessern . Darüber hinaus reduziert die Verbindung die Natrium-Reabsorption und erhöht die Abgabe von Natrium an den distalen Tubulus, was verschiedene physiologische Funktionen beeinflussen kann, einschließlich der Senkung der Vor- und Nachlast des Herzens und der Herunterregulierung der sympathischen Aktivität .

Biochemische Analyse

Biochemical Properties

Dapagliflozin propanediol interacts with the SGLT2 protein in the kidneys . It selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys . This interaction is crucial for the drug’s antihyperglycemic activity . In addition to influencing glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway), dapagliflozin significantly affects the levels of various proteins and metabolites .

Cellular Effects

Dapagliflozin propanediol has significant effects on various types of cells and cellular processes. It helps the kidneys to remove excess glucose or sugar, which is passed out through urine . This medication can also slow down the progression of kidney failure .

Molecular Mechanism

Dapagliflozin propanediol exerts its effects at the molecular level by inhibiting the SGLT2 protein . This inhibition reduces glucose reabsorption in the proximal tubule of the nephron and causes glycosuria . The drug’s mechanism of action is insulin-independent, which means it does not stimulate pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dapagliflozin propanediol change over time. For example, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .

Dosage Effects in Animal Models

In animal models, the effects of dapagliflozin propanediol vary with different dosages. For instance, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .

Metabolic Pathways

Dapagliflozin propanediol is involved in the glucose metabolism pathway . It influences glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway) and significantly affects the levels of various proteins and metabolites .

Transport and Distribution

Dapagliflozin propanediol is predominantly metabolized in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 . It is not appreciably cleared by renal excretion, with less than 2% of the dose being recovered in urine as the parent compound .

Subcellular Localization

Dapagliflozin propanediol is a transmembrane protein almost exclusively expressed on the proximal renal tubule . This localization is crucial for its role in inhibiting glucose reabsorption in the kidneys .

Vorbereitungsmethoden

The preparation of dapagliflozin propylene glycol involves several synthetic routes and reaction conditions. One method includes placing dapagliflozin in an ester solvent or a mixed solvent of an ester solvent and other solvents to form a solution. The solution is then saturated by cooling or by adding a poor solvent, followed by the addition of a seed crystal, stirring to precipitate a solid, and filtering the solid. The solid is then converted to the desired crystal form by solvent removal . Industrial production methods often involve mixing dapagliflozin propylene glycol with bulking agents, binders, disintegrants, glidants, anti-adherents, and lubricants to form stock granulation, which is then used to fill capsules or form tablets .

Eigenschaften

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol hydrate
Reactant of Route 2
Dapagliflozin propanediol hydrate
Reactant of Route 3
Dapagliflozin propanediol hydrate
Reactant of Route 4
Dapagliflozin propanediol hydrate
Reactant of Route 5
Dapagliflozin propanediol hydrate
Reactant of Route 6
Dapagliflozin propanediol hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.